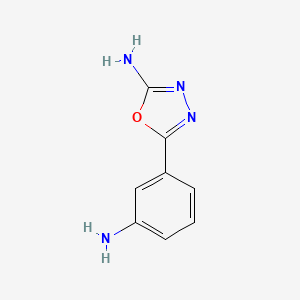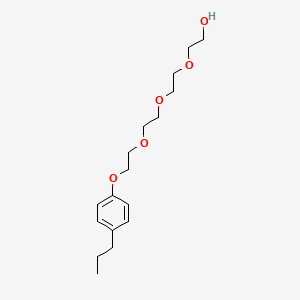
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol: is a chemical compound with the molecular formula C₁₇H₂₈O₅. It is characterized by a long chain of ethoxy groups attached to a propylphenoxy group. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-propylphenol.
Etherification: The 4-propylphenol undergoes etherification with ethylene oxide in the presence of a base such as sodium hydroxide to form 4-propylphenoxyethanol.
Polyether Formation: The 4-propylphenoxyethanol is then reacted with additional ethylene oxide units to form the polyether chain, resulting in the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully controlled to ensure high yield and purity. The process often involves:
Continuous Addition of Ethylene Oxide: To control the degree of polymerization.
Catalysts: Use of catalysts like potassium hydroxide to speed up the reaction.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Reagents like alkyl halides in the presence of a base.
Esterification: Carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of substituted ethers.
Esterification: Formation of esters.
Aplicaciones Científicas De Investigación
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is largely dependent on its ability to interact with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, making it useful in the study of membrane proteins and drug delivery systems. The ethoxy chains provide flexibility and hydrophilicity, which can influence the compound’s interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol: is similar to other polyether compounds such as:
Uniqueness
- Chain Length : The specific length of the ethoxy chain in this compound provides unique solubility and interaction properties.
- Functional Group : The presence of the propyl group on the phenoxy ring can influence the compound’s hydrophobicity and reactivity compared to similar compounds with different alkyl groups.
Propiedades
Número CAS |
90213-13-1 |
|---|---|
Fórmula molecular |
C17H28O5 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(4-propylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O5/c1-2-3-16-4-6-17(7-5-16)22-15-14-21-13-12-20-11-10-19-9-8-18/h4-7,18H,2-3,8-15H2,1H3 |
Clave InChI |
PAXCNPLAOAOAPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



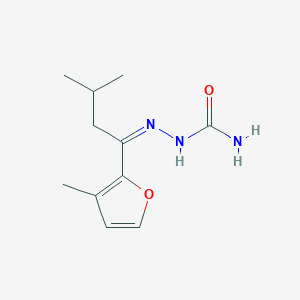


![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

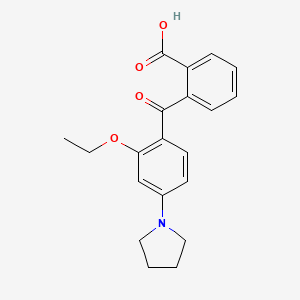
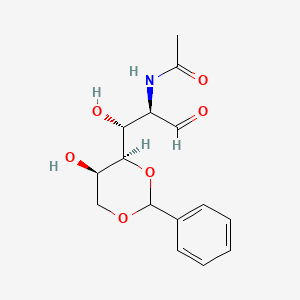
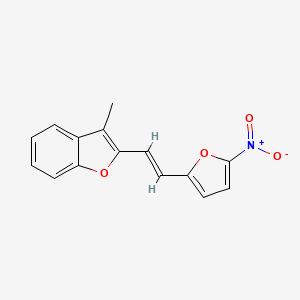

![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)


